molecular formula C15H19N3O3S2 B2993944 1-(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one CAS No. 923511-08-4

1-(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one

Cat. No.: B2993944
CAS No.: 923511-08-4
M. Wt: 353.46
InChI Key: RXZKATLEPCNHST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one is a complex organic compound featuring a benzo[d]thiazole moiety linked to a piperazine ring, which is further connected to a propanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one typically involves multiple steps:

    Formation of the Benzo[d]thiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Piperazine Ring: The benzo[d]thiazole core is then reacted with piperazine under appropriate conditions to form the intermediate compound.

    Attachment of the Propanone Group: Finally, the intermediate is reacted with a propanone derivative to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors and automated systems to enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

1-(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carbonyl group in the propanone moiety can be reduced to form alcohol derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-(phenyl(piperidin-1-yl)ethylamino)benzamides
  • N-(benzo[d]thiazol-2-yl)-2-(phenyl(morpholino)ethylamino)benzamides

Uniqueness

1-(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one stands out due to its unique combination of a benzo[d]thiazole core, a piperazine ring, and a propanone group, which confer distinct chemical and biological properties .

Biological Activity

The compound 1-(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, focusing on its role as a precursor for synthesizing cyclooxygenase-2 (COX-2) inhibitors, as well as its implications in cancer therapy and pain management.

Chemical Structure and Synthesis

The compound features a piperazine ring and a benzo[d]thiazole moiety , both of which are known for their biological activities. The synthesis of this compound typically involves several steps, including the reaction of methylsulfonyl piperazine with appropriate aldehydes to form the desired ketone structure.

Synthesis Overview

  • Formation of Piperazine Derivative : Reaction of methylsulfonyl piperazine with a suitable aromatic aldehyde.
  • Cyclization : Subsequent cyclization reactions to form the benzo[d]thiazole component.
  • Purification : Techniques such as High-Performance Liquid Chromatography (HPLC) are used to purify the final product.

1. Anti-inflammatory Properties

The primary application of This compound lies in its potential as an intermediate in developing COX-2 inhibitors. These inhibitors are crucial for treating inflammatory conditions such as arthritis and other pain-related disorders. The COX-2 enzyme is implicated in the synthesis of prostaglandins, which mediate inflammation and pain responses.

CompoundActivityReference
1-(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanonePrecursor for COX-2 inhibitors
Various Thiazole DerivativesAnti-inflammatory effects

2. Anticancer Activity

Research indicates that derivatives of this compound may exhibit significant anticancer properties. The thiazole and piperazine components have been shown to interact with various biological targets, including those involved in cell proliferation and apoptosis.

Case Studies

A study demonstrated that thiazole-piperazine derivatives exhibited cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer), SW480 (colon cancer), and A549 (lung cancer). The structure–activity relationship (SAR) analysis revealed that modifications on the thiazole ring could enhance cytotoxicity.

CompoundIC50 (µg/mL)Cell Line
Thiazole-Piperazine Derivative 11.61 ± 1.92MCF-7
Thiazole-Piperazine Derivative 21.98 ± 1.22SW480

The mechanism by which these compounds exert their biological effects is still under investigation, but it is believed that they interact with specific receptors involved in pain modulation and cell growth regulation. Docking studies have suggested that these compounds can form critical interactions with opioid receptors, indicating potential analgesic properties.

Properties

IUPAC Name

1-[4-(4-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S2/c1-3-13(19)17-7-9-18(10-8-17)15-16-14-11(22-15)5-4-6-12(14)23(2,20)21/h4-6H,3,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXZKATLEPCNHST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=NC3=C(S2)C=CC=C3S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.